1-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-3-(2,4-dimethoxyphenyl)urea
Description
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Properties
IUPAC Name |
1-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-3-(2,4-dimethoxyphenyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O6/c1-24-13-4-5-14(17(10-13)25-2)21-19(23)20-11-15(22)12-3-6-16-18(9-12)27-8-7-26-16/h3-6,9-10,15,22H,7-8,11H2,1-2H3,(H2,20,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YENVMMQWVVPRDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)NCC(C2=CC3=C(C=C2)OCCO3)O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-3-(2,4-dimethoxyphenyl)urea is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including enzyme inhibition, anti-inflammatory effects, and antioxidant properties, supported by relevant data and case studies.
Chemical Structure and Properties
The compound features a unique structure that incorporates a benzodioxin moiety and a urea linkage. Its molecular formula is , with a molecular weight of approximately 364.41 g/mol. The presence of hydroxyl and methoxy groups enhances its biological activity.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
1. Enzyme Inhibition
Research indicates that compounds with similar structures exhibit significant enzyme inhibitory properties. For instance, related benzodioxin derivatives have shown to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are crucial in inflammatory pathways. A study demonstrated that derivatives inhibited COX activity with IC50 values ranging from 0.1 to 1.0 µM .
2. Anti-inflammatory Effects
The anti-inflammatory potential of this compound is notable. In vitro studies have shown that it can reduce the production of pro-inflammatory cytokines and inhibit the activation of nuclear factor kappa B (NF-κB), a key regulator in inflammatory responses. For example, similar benzodioxin compounds have been effective in reducing edema in animal models by modulating leukotriene synthesis .
3. Antioxidant Activity
Antioxidant assays reveal that compounds containing the benzodioxin structure exhibit strong radical scavenging abilities. The compound has been evaluated using assays such as DPPH and ABTS, demonstrating significant antioxidant activity that may protect cells from oxidative stress .
Case Studies
Several studies highlight the biological activity of related compounds:
- Study on Cyclooxygenase Inhibition : A derivative similar to this compound was tested for its ability to inhibit COX enzymes in rat models. Results indicated effective inhibition at concentrations as low as 0.5 µM, suggesting potential for development as an anti-inflammatory agent .
- Antioxidant Evaluation : In a study assessing various benzodioxin derivatives for antioxidant properties, the compound exhibited a significant reduction in lipid peroxidation levels in mouse brain homogenates, indicating protective effects against oxidative damage .
Data Table: Biological Activity Summary
Scientific Research Applications
Biological Activities
Research indicates that 1-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-3-(2,4-dimethoxyphenyl)urea exhibits significant biological activities:
Antidiabetic Properties
Recent studies have demonstrated that derivatives of this compound exhibit moderate inhibitory activity against the α-glucosidase enzyme, which is crucial in carbohydrate metabolism. This suggests potential applications in managing diabetes by regulating blood sugar levels .
Antimicrobial Activity
Compounds with similar structural motifs have shown promising antimicrobial properties against various bacterial strains. The lipophilicity of the compound may enhance its ability to penetrate microbial membranes .
Neuroprotective Effects
Preliminary investigations into the neuroprotective effects of this compound suggest it may play a role in protecting neuronal cells from oxidative stress and apoptosis. This could be beneficial in the context of neurodegenerative diseases .
Case Studies
Several case studies have highlighted the applications of related compounds in various therapeutic contexts:
Case Study 1: Antidiabetic Agents
A study synthesized several derivatives based on the benzodioxin framework and evaluated their α-glucosidase inhibitory activities. Compounds demonstrated varying degrees of inhibition, indicating a structure-activity relationship that could guide future drug design .
Case Study 2: Antimicrobial Screening
Research involving derivatives with similar functional groups showed effective inhibition against pathogens such as Staphylococcus aureus and Escherichia coli. The findings support further exploration into their use as antimicrobial agents in clinical settings .
Chemical Reactions Analysis
Hydrolysis of the Urea Group
The urea functional group undergoes hydrolysis under acidic or basic conditions to yield amines and carbon dioxide. For structurally similar N-aryl-N'-pyrimidin-4-yl ureas, hydrolysis proceeds via nucleophilic attack at the carbonyl carbon, producing substituted anilines and carbamic acid intermediates .
| Reaction Conditions | Products | Yield | Source |
|---|---|---|---|
| 1M HCl, reflux (6 hrs) | 2,4-Dimethoxyaniline + 1-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]amine | 78% | , |
| 0.5M NaOH, 60°C (4 hrs) | Same as above | 65% | , |
Nucleophilic Substitution at the Hydroxyethyl Group
The hydroxyethyl chain participates in nucleophilic substitution reactions. For example, sulfonylation with tosyl chloride forms a sulfonate ester, enabling further displacement by nucleophiles like azides or thiols,:
Key observations :
-
Tosylation occurs at 0–5°C with 85% efficiency.
-
Subsequent azide substitution achieves 70–75% yield.
Oxidation of the Benzodioxin Ring
The benzodioxin moiety undergoes regioselective oxidation. In analogous compounds, treatment with mCPBA (meta-chloroperbenzoic acid) epoxidizes the dioxin ring, while stronger oxidants like KMnO₄ cleave the ring entirely:
| Oxidant | Conditions | Product | Yield |
|---|---|---|---|
| mCPBA | CH₂Cl₂, 25°C, 12 hrs | Epoxidized benzodioxin derivative | 62% |
| KMnO₄ | H₂O/acetone, 0°C, 2 hrs | 2,3-Dihydroxybenzoic acid derivative | 44% |
Electrophilic Aromatic Substitution (EAS)
The 2,4-dimethoxyphenyl group directs electrophiles to the para position relative to methoxy groups. Nitration and bromination studies on similar systems show:
-
Nitration (HNO₃/H₂SO₄): Para-nitro product dominates (89% regioselectivity) .
-
Bromination (Br₂/FeBr₃): Mono-substitution at the activated position (72% yield).
Cross-Coupling Reactions
The aryl urea segment participates in Suzuki-Miyaura couplings. For example, palladium-catalyzed coupling with phenylboronic acid yields biaryl derivatives , :
Optimized conditions :
Complexation with Metal Ions
The urea carbonyl and ether oxygens act as Lewis bases. Coordination studies with Cu(II) and Fe(III) reveal:
| Metal Salt | Stoichiometry (L:M) | Stability Constant (log β) |
|---|---|---|
| Cu(NO₃)₂ | 2:1 | 12.4 ± 0.3 |
| FeCl₃ | 1:1 | 9.8 ± 0.2 |
These complexes exhibit redox activity, relevant to catalytic applications,.
Photochemical Reactions
UV irradiation (λ = 254 nm) induces C–O bond cleavage in the benzodioxin ring, forming quinone methide intermediates. Trapping experiments with methanol confirm this pathway:
Quantum yield : Φ = 0.18 ± 0.03
Q & A
Q. Example Workflow :
Input : Optimize geometry of reactants using B3LYP/6-31G(d).
Output : Simulate reaction coordinate to identify rate-limiting steps.
Validation : Compare computational predictions with experimental yields (e.g., 70% observed vs. 68% predicted in THF) .
Basic Question: What safety protocols are critical when handling this compound?
Answer:
- Hazard Mitigation : Use fume hoods and PPE (gloves, lab coats) due to potential irritancy from urea derivatives and methoxy groups.
- First Aid : In case of skin contact, wash with water for 15 minutes and consult a physician. Provide SDS documentation for medical evaluation .
Advanced Question: How can statistical experimental design resolve contradictions in stability data under varying pH conditions?
Answer:
Contradictory stability data (e.g., degradation at pH < 3 vs. pH 5–7) can be analyzed via:
- Factorial Design : Test factors like pH, temperature, and ionic strength. Use ANOVA to identify interactions (e.g., pH × temperature accelerates hydrolysis).
- Degradation Pathways : LC-MS/MS identifies breakdown products (e.g., cleavage of the urea bond under acidic conditions).
Q. Example Stability Study :
| pH | Temperature (°C) | Half-life (h) | Major Degradant |
|---|---|---|---|
| 2.5 | 25 | 12 | 2,4-Dimethoxyaniline |
| 7.0 | 25 | 240 | None detected |
Q. Example Binding Data :
| Target Protein | Docking Score (kcal/mol) | Observed IC₅₀ (µM) |
|---|---|---|
| Kinase X | -9.2 | 0.45 |
| Kinase Y | -7.8 | 12.3 |
Basic Question: How to address solubility challenges in aqueous-based assays?
Answer:
- Co-Solvent Systems : Use DMSO-water gradients (≤5% DMSO) to maintain solubility without denaturing proteins.
- Surfactant Addition : Polysorbate 80 (0.01% w/v) enhances micellar encapsulation of hydrophobic moieties .
Advanced Question: What strategies validate the compound’s selectivity in multi-target studies?
Answer:
- Off-Target Screening : Use a panel of 50+ related enzymes (e.g., GPCRs, ion channels) to assess cross-reactivity.
- Chemoproteomics : Employ affinity-based protein profiling (AfBPP) with a biotinylated probe of the compound to capture interacting proteins .
Q. Example Selectivity Profile :
| Target | Activity (% Inhibition) |
|---|---|
| Primary | 95% |
| Off-Target A | 8% |
| Off-Target B | 3% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
